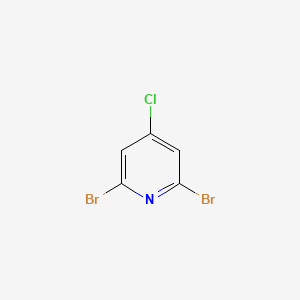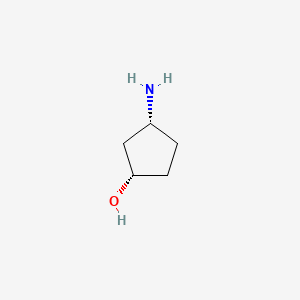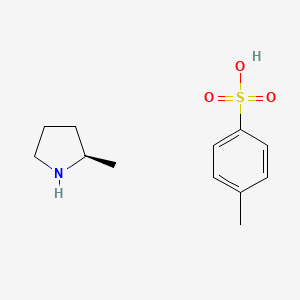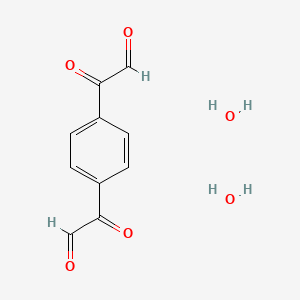
4-Phenylenediglyoxal dihydrate
Descripción general
Descripción
4-Phenylenediglyoxal dihydrate is a chemical compound with the molecular formula C10H10O6 . It is also known by other names such as 1,1’-(1,4-Phenylene)bis(2,2-dihydroxyethanone), 4-Phenylenediglyoxal dihydrate 95%, and 2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde dihydrate .
Synthesis Analysis
The synthesis of 4-Phenylenediglyoxal dihydrate involves a reaction with selenium (IV) oxide and water in 1,4-dioxane for 14 hours under reflux conditions .Molecular Structure Analysis
The molecular structure of 4-Phenylenediglyoxal dihydrate consists of 10 carbon atoms, 10 hydrogen atoms, and 6 oxygen atoms . The molecular weight of the compound is 226.18 .Physical And Chemical Properties Analysis
4-Phenylenediglyoxal dihydrate has a predicted boiling point of 453.6±45.0 °C and a predicted density of 1.578±0.06 g/cm3 . The compound is stored at temperatures between 2-8°C . The predicted pKa value is 9.97±0.41 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
- Phenylene-disiloxane polymers, synthesized from bis(dimethylsilyl)benzene and water, were studied for their reactivity and crystallinity, which are important in material science and polymer chemistry (Kawakita et al., 2001).
- Enzymatic polymerization of phenylenediamines, including 4-aminophenol and 1,4-hydroquinone, was catalyzed by horseradish peroxidase, indicating potential in polymer and materials science (Shan & Cao, 2000).
Electrochemical and Photophysical Properties
- Studies on the electrochemical quartz crystal microbalance of ortho-phenylenediamine in sulfuric acid solutions contributed to understanding electropolymerization processes, relevant in the field of electrochemistry (Dai et al., 1998).
Synthesis and Characterization of Complex Molecules
- The synthesis and characterization of N,N′-1,4-phenylene-bis(3-oxobutanamide), an industrial intermediate, was conducted to understand its crystal structure, showing applications in chemical synthesis and materials research (Brüning et al., 2009).
- Research on the reaction of o-phenylenediamine with 3-methylglutaric anhydride in solvent produced various products, shedding light on reaction mechanisms in organic chemistry (Lombardino & Ewing, 1982).
Advanced Material Applications
- Amphiphilic poly(1,4-phenylene ethynylenes)s with semifluoroalkoxy and dodecyloxy groups were studied for their assembly properties, indicating potential in material science and nanotechnology (Woody et al., 2009).
- Soluble phenylenedioxythiophene copolymers were explored for their electrochromic properties, relevant in organic electronics (Ponder et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4.2H2O/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12;;/h1-6H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLUAMYDJYVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(=O)C=O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615830 | |
| Record name | 2,2'-(1,4-Phenylene)bis(oxoacetaldehyde)--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylenediglyoxal dihydrate | |
CAS RN |
48160-61-8 | |
| Record name | 2,2'-(1,4-Phenylene)bis(oxoacetaldehyde)--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



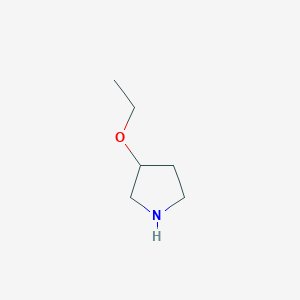




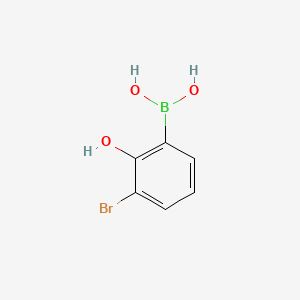

![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)
